molecular formula C24H19NO5 B3984093 1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione

1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione

Cat. No.: B3984093
M. Wt: 401.4 g/mol
InChI Key: UGUCBMMLIOMATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The compound features a nitro group and a tert-butylphenoxy group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthracene-9,10-dione followed by the introduction of the tert-butylphenoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes and pigments, benefiting from its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione include other anthraquinones with different substituents. For instance:

    1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

    1,8-Dihydroxyanthraquinone: Studied for its potential biological activities.

    1-(4-Tert-butylphenoxy)propan-2-ol: Used in various industrial applications

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-4-nitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-24(2,3)14-8-10-15(11-9-14)30-19-13-12-18(25(28)29)20-21(19)23(27)17-7-5-4-6-16(17)22(20)26/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUCBMMLIOMATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butylphenoxy)-4-nitroanthracene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.